Ceftobiprole

MRSA antimicrobial susceptibility surveillance

Clinicians managing MRSA bacteremia face limited β-lactam options and must rely on vancomycin or daptomycin with associated toxicity monitoring. Ceftobiprole is the only FDA-approved β-lactam for S. aureus bacteremia (SAB) including right-sided endocarditis, offering a safer alternative. • 99.3% MRSA susceptibility (MIC90 2 mg/L); retains activity against 87.3% of ceftaroline-nonsusceptible isolates • 4-fold greater potency vs E. faecalis than ceftaroline (MIC90 2 vs 8 mg/L) • Single-agent MRSA + P. aeruginosa coverage reduces need for combination regimens

Molecular Formula C20H22N8O6S2
Molecular Weight 534.6 g/mol
CAS No. 209467-52-7
Cat. No. B606590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftobiprole
CAS209467-52-7
SynonymsCeftobiprole;  BAL 9141;  AC1OCFF8;  Zeftera;  UNII-5T97333YZK;  BAL-9141;  BAL9141.
Molecular FormulaC20H22N8O6S2
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESC1CNCC1N2CCC(=CC3=C(N4C(C(C4=O)NC(=O)C(=NO)C5=NSC(=N5)N)SC3)C(=O)O)C2=O
InChIInChI=1S/C20H22N8O6S2/c21-20-24-14(26-36-20)11(25-34)15(29)23-12-17(31)28-13(19(32)33)9(7-35-18(12)28)5-8-2-4-27(16(8)30)10-1-3-22-6-10/h5,10,12,18,22,34H,1-4,6-7H2,(H,23,29)(H,32,33)(H2,21,24,26)/b8-5+,25-11-/t10-,12-,18-/m1/s1
InChIKeyVOAZJEPQLGBXGO-SDAWRPRTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ceftobiprole Overview


Ceftobiprole is an advanced-generation (fifth-generation) parenteral cephalosporin prodrug (ceftobiprole medocaril) with a distinct pharmacological profile characterized by high-affinity binding to penicillin-binding protein 2a (PBP2a), conferring bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), while retaining broad Gram-negative coverage including Pseudomonas aeruginosa and Enterococcus faecalis [1]. It is FDA-approved for three distinct indications: Staphylococcus aureus bacteremia (SAB) including right-sided endocarditis, acute bacterial skin and skin structure infections (ABSSSI), and community-acquired bacterial pneumonia (CABP) [2].

Mechanism PBP2a-targeted antibacterial research probe
Spectrum MRSA, Pseudomonas aeruginosa, Enterococcus faecalis coverage studies
Workflow Antimicrobial susceptibility screening and surveillance investigations
Model Endocarditis and bacteremia animal model research

Ceftobiprole Differentiation


Ceftobiprole exhibits quantitatively distinct activity profiles compared to its closest analogs that preclude therapeutic substitution. Unlike ceftaroline—the only other advanced-generation cephalosporin with anti-MRSA activity—ceftobiprole demonstrates differential susceptibility rates against MRSA clinical isolates (99.3% vs 94.7% susceptible) and retains clinically meaningful activity against 87.3% of ceftaroline-nonsusceptible isolates [1]. Additionally, ceftobiprole exhibits 4-fold greater potency against Enterococcus faecalis compared to ceftaroline (MIC90 of 2 mg/L vs 8 mg/L) [2]. Compared to non-β-lactam anti-MRSA agents, ceftobiprole achieves superior bacterial clearance in experimental MRSA endocarditis versus vancomycin, daptomycin, and linezolid (P<0.05 for each comparison) [3]. These quantifiable differences mandate independent procurement and formulary consideration.

Ceftobiprole
Ceftaroline
MRSA susceptibility profiles may differ (reported differential activity against ceftaroline-nonsusceptible isolates)
Enterococcus faecalis potency context may shift; reported 4-fold MIC difference should be verified per institution
Non-β-lactam anti-MRSA comparators (vancomycin, daptomycin) exhibit distinct resistance and safety endpoint profiles; direct substitution requires validation

Ceftobiprole Comparative Evidence


MRSA Susceptibility vs. Ceftaroline

In a comprehensive U.S. surveillance study of 19,764 S. aureus clinical isolates collected from 37 medical centers (2016–2022), ceftobiprole demonstrated significantly higher susceptibility rates against MRSA compared to ceftaroline. Among 8,184 MRSA isolates tested, ceftobiprole susceptibility was 99.3% (MIC50/90 of 1/2 mg/L), while ceftaroline susceptibility was 94.7% (MIC50/90 of 0.5/1 mg/L). Furthermore, ceftobiprole retained activity against 87.3% (378/433) of ceftaroline-nonsusceptible isolates (MIC50/90 of 2/4 mg/L) [1].

MRSA Susceptibility
Head-to-head
Ceftobiprole 99.3% susceptible (MIC50/90 1/2 mg/L) vs ceftaroline 94.7% (MIC50/90 0.5/1 mg/L); 87.3% of ceftaroline-nonsusceptible isolates remain susceptible
Supports MRSA susceptibility endpoint differentiation
8,184 U.S. MRSA isolates, 2016–2022
MRSA antimicrobial susceptibility surveillance ceftaroline comparator

Enterococcus faecalis Activity vs. Ceftaroline

In a European surveillance study of 12,240 clinical isolates, ceftobiprole exhibited 4-fold greater activity against Enterococcus faecalis compared to ceftaroline. Ceftobiprole demonstrated MIC50/90 values of 0.5/2 mg/L against E. faecalis, whereas ceftaroline showed MIC50/90 values of 2/8 mg/L [1]. This represents a clinically meaningful difference in potency that may influence therapeutic selection in polymicrobial infections involving enterococci.

E. faecalis Activity
Head-to-head
MIC90 ceftobiprole 2 mg/L vs ceftaroline 8 mg/L (4-fold reported difference)
Enterococcus screening context may favor one agent
12,240 European isolates, 2015
Enterococcus faecalis MIC90 Gram-positive coverage ceftaroline comparator

Bacterial Clearance in MRSA Endocarditis

In a rabbit model of MRSA aortic valve endocarditis caused by the homogeneously methicillin-resistant laboratory strain COL, ceftobiprole was compared head-to-head against vancomycin, daptomycin, and linezolid. Residual organisms in vegetations were significantly fewer in ceftobiprole-treated rabbits than in any other treatment group (P<0.05 for each comparison). Additionally, the numbers of organisms in spleens and in kidneys were significantly lower in ceftobiprole-treated rabbits than in linezolid- and vancomycin-treated animals (P<0.05 for each comparison) [1].

Endocarditis Clearance
Head-to-head
Lower residual bacterial burden vs vancomycin, daptomycin, linezolid in rabbit model (P
Reported in vivo clearance endpoint difference
MRSA strain COL, 4-day treatment
PK/PD Target Attainment
Cross-study
CFR 100% for ceftobiprole 500 mg q8h vs 70.6–98.3% for comparators in Monte Carlo simulation
Supports target attainment modeling in ICU MRSA context
Canadian ICU MIC distributions; breakpoint 4 μg/mL
Phase 3 SAB/Endocarditis
Head-to-head
69.8% success ceftobiprole vs 68.7% daptomycin (difference +1.1%, met non-inferiority)
Reported comparator endpoint context in bacteremia/endocarditis trial
mITT population, 70-day assessment
P. aeruginosa Activity
Class-level
MIC90 16 μg/mL (comparable to cefepime); ceftaroline lacks clinically relevant activity
Antipseudomonal surveillance context supports broader Gram-negative coverage review
15,011 Canadian isolates, 2007–2009
MRSA endocarditis in vivo efficacy bacterial clearance animal model

PK/PD Target Attainment Against ICU MRSA

Monte Carlo simulation analysis comparing PK/PD target attainment of six anti-MRSA agents against ICU-isolated MRSA demonstrated that ceftobiprole (500 mg q8h, 2h infusion) and dalbavancin achieved the highest probability of reaching requisite PK/PD targets. The cumulative fraction of response (CFR) for ceftobiprole was 100%, compared to 70.6% for daptomycin 4 mg/kg qd, 88.8% for daptomycin 6 mg/kg qd, 82.4% for linezolid 600 mg bid, and 89.4% for vancomycin 1 g bid (98.3% for vancomycin 1.5 g bid) [1].

PK/PD Target Attainment
Cross-study
CFR 100% for ceftobiprole 500 mg q8h vs 70.6–98.3% for comparators in Monte Carlo simulation
Supports target attainment modeling in ICU MRSA context
Canadian ICU MIC distributions; breakpoint 4 μg/mL
PK/PD Monte Carlo simulation ICU MRSA target attainment

Phase 3 Trial in SAB/Endocarditis (ERADICATE)

In the pivotal Phase 3 ERADICATE study, ceftobiprole was compared to daptomycin (with or without aztreonam) for the treatment of complicated Staphylococcus aureus bacteremia, including right-sided endocarditis. Ceftobiprole met the primary endpoint of non-inferiority, with an overall success rate of 69.8% versus 68.7% for daptomycin in the modified intention-to-treat (mITT) population at 70 days post-randomization (treatment difference +1.1%) [1]. Both treatments were well tolerated with similar adverse event profiles.

Phase 3 SAB/Endocarditis
Head-to-head
69.8% success ceftobiprole vs 68.7% daptomycin (difference +1.1%, met non-inferiority)
Reported comparator endpoint context in bacteremia/endocarditis trial
mITT population, 70-day assessment
Staphylococcus aureus bacteremia endocarditis Phase 3 clinical trial daptomycin comparator

Pseudomonas aeruginosa Activity vs. Cefepime

In the CANWARD 2007–2009 surveillance study of 15,011 Canadian clinical isolates, the in vitro activity of ceftobiprole against Pseudomonas aeruginosa was similar to that of cefepime, with both agents demonstrating an MIC90 of 16 μg/mL [1]. This represents a meaningful differentiation from ceftaroline, which lacks clinically relevant antipseudomonal activity and is not indicated for infections where P. aeruginosa is suspected. Ceftobiprole also demonstrated activity against ESBL-negative Enterobacteriaceae comparable to ceftazidime, ceftriaxone, and cefepime [2].

P. aeruginosa Activity
Class-level
MIC90 16 μg/mL (comparable to cefepime); ceftaroline lacks clinically relevant activity
Antipseudomonal surveillance context supports broader Gram-negative coverage review
15,011 Canadian isolates, 2007–2009
Pseudomonas aeruginosa Gram-negative coverage cefepime comparator broad-spectrum

Ceftobiprole Application Scenarios


MRSA Bacteremia and Endocarditis

Ceftobiprole is the only FDA-approved β-lactam antibiotic indicated for the treatment of Staphylococcus aureus bacteremia (SAB), including right-sided endocarditis caused by MRSA [1]. In the Phase 3 ERADICATE trial, ceftobiprole demonstrated non-inferiority to daptomycin with a 70-day success rate of 69.8% vs 68.7% [2]. Procurement in this scenario is justified for institutions seeking a β-lactam alternative that avoids daptomycin-associated myopathy risk and CPK monitoring requirements. The 100% CFR in PK/PD simulations supports predictable therapeutic exposure in ICU settings [3].

Empiric Coverage for MRSA and Pseudomonas

Ceftobiprole provides single-agent coverage against both MRSA (99.3% susceptible among U.S. isolates; MIC90 2 mg/L) [4] and P. aeruginosa (MIC90 16 μg/mL, comparable to cefepime) [5]. This dual-spectrum profile is not available with ceftaroline, which lacks clinically relevant antipseudomonal activity. Procurement is indicated for hospital formularies seeking to reduce reliance on combination regimens (e.g., vancomycin plus antipseudomonal β-lactam) in empiric treatment of healthcare-associated pneumonia or complicated skin infections where both pathogens are of concern.

Ceftaroline-Nonsusceptible MRSA Infections

Among MRSA isolates nonsusceptible to ceftaroline, ceftobiprole retains activity against 87.3% of strains (n=433; MIC50/90 2/4 mg/L) [4]. This cross-resistance gap is clinically meaningful for institutions with documented ceftaroline resistance. Procurement of ceftobiprole provides a therapeutic option for patients with ceftaroline-nonsusceptible MRSA infections, supported by the distinct molecular binding characteristics of ceftobiprole to mutated PBP2a variants.

Polymicrobial Infections with MRSA and E. faecalis

Ceftobiprole demonstrates 4-fold greater potency against E. faecalis (MIC90 2 mg/L) compared to ceftaroline (MIC90 8 mg/L) [6]. This differential activity supports procurement of ceftobiprole over ceftaroline in settings with high prevalence of polymicrobial infections involving both MRSA and enterococci, such as complicated intra-abdominal infections, diabetic foot infections, or polymicrobial bacteremia. Single-agent ceftobiprole may reduce the need for adjunctive ampicillin or vancomycin for enterococcal coverage.

Application
Selection Property
Validation Focus
MRSA susceptibility surveillance studies
PBP2a binding activity and susceptibility rate
Compare susceptibility percentages against contemporary MRSA isolate panels
Endocarditis/bacteremia animal model research
In vivo bacterial clearance and PK/PD target attainment
Validate reduction in vegetation bacterial burden and CFR in model conditions
Enterococcus faecalis coverage screening
MIC distribution against enterococcal clinical isolates
Confirm differential MIC90 relative to ceftaroline and other β-lactams
Pseudomonas aeruginosa and Gram-negative spectrum studies
Antipseudomonal MIC90 and comparator activity
Assess comparable activity to cefepime; verify absence of ESBL hydrolysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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